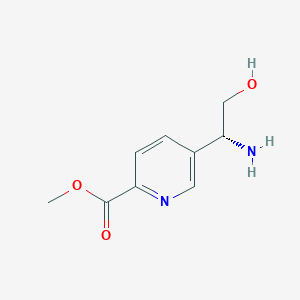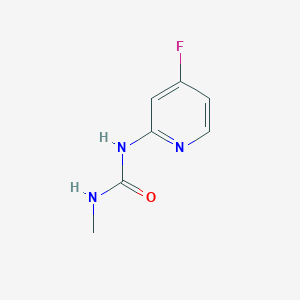
1-(4-Fluoropyridin-2-YL)-3-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(4-Fluoropyridin-2-YL)-3-methylurea typically involves the reaction of 4-fluoropyridine with methyl isocyanate. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-(4-Fluoropyridin-2-YL)-3-methylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions depend on the specific conditions and reagents used.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced derivatives of the original compound.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
1-(4-Fluoropyridin-2-YL)-3-methylurea has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery.
Agrochemicals: The compound’s fluorinated structure makes it a potential candidate for the development of new pesticides and herbicides. Fluorinated compounds often exhibit enhanced stability and bioactivity.
Material Science: The compound can be used as a building block in the synthesis of advanced materials with specific properties, such as increased thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(4-Fluoropyridin-2-YL)-3-methylurea involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can form strong interactions with various enzymes and receptors, modulating their activity. The compound may also participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity.
Comparison with Similar Compounds
1-(4-Fluoropyridin-2-YL)-3-methylurea can be compared with other fluoropyridine derivatives, such as:
2-Fluoropyridine: This compound has the fluorine atom attached to the second position of the pyridine ring. It exhibits different reactivity and biological activity compared to this compound.
3-Fluoropyridine: With the fluorine atom at the third position, this compound also shows distinct properties and applications.
4-Fluoropyridine: Similar to this compound, but without the methylurea group, this compound is used in various chemical syntheses and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylurea group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1443108-74-4 |
|---|---|
Molecular Formula |
C7H8FN3O |
Molecular Weight |
169.16 g/mol |
IUPAC Name |
1-(4-fluoropyridin-2-yl)-3-methylurea |
InChI |
InChI=1S/C7H8FN3O/c1-9-7(12)11-6-4-5(8)2-3-10-6/h2-4H,1H3,(H2,9,10,11,12) |
InChI Key |
QSBXBHYKCQUHDF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=NC=CC(=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13045120.png)
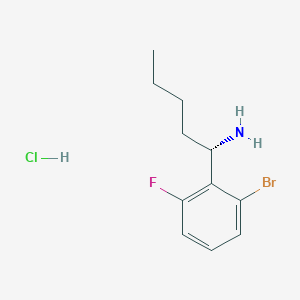
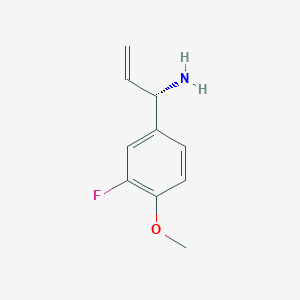
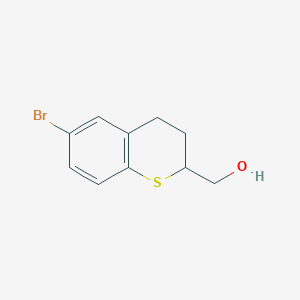
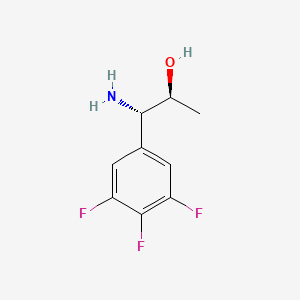

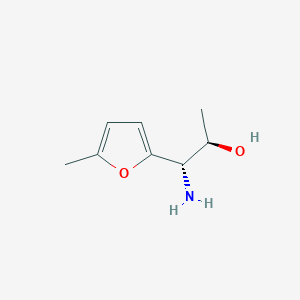
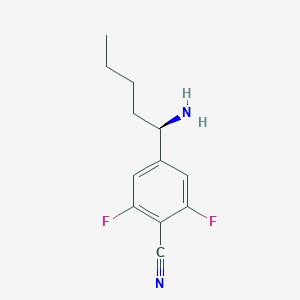
![N-(Tert-butyl)-4'-chloro-5-iodo-[1,1'-biphenyl]-3-carboxamide](/img/structure/B13045150.png)
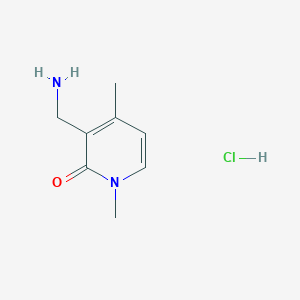
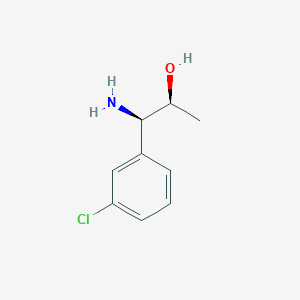
![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]methanecarbohydrazonoylcyanide](/img/structure/B13045174.png)

